Cypermethrin

Vue d'ensemble

Description

Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and domestic settings to control pests. It is known for its fast-acting neurotoxic effects on insects, making it effective in managing a variety of pests including moths, ants, and cockroaches . This compound is non-systemic and non-volatile, acting primarily through contact and ingestion . It is easily degraded in soil and plants but remains effective for weeks on indoor inert surfaces .

Méthodes De Préparation

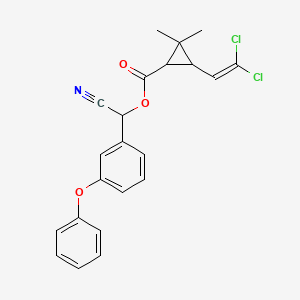

Synthetic Routes and Reaction Conditions: Cypermethrin is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst . The mixture is stirred at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by adding water to sodium cyanide and a phase transfer catalyst, followed by the addition of phenoxy-benzaldehyde . The reaction mixture is then treated with acyl chloride under controlled temperatures to produce this compound with high purity . The final product is purified through washing and vacuum distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Cypermethrin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and other metabolites that are less toxic than the parent compound .

Applications De Recherche Scientifique

Cypermethrin is a synthetic pyrethroid insecticide widely used in agricultural and domestic settings to control pests and enhance crop yields . It has been studied for its effects on both target and non-target organisms, including plants and animals .

Scientific Research Applications

- Pest Control in Agriculture and Domestic Settings this compound is employed to manage pests in large-scale commercial agriculture and residential environments .

- Evaluation of Subacute Toxicity in Rats this compound's subacute toxicity has been assessed in Wistar rats through oral administration, examining its impact on hematological and enzymological parameters, as well as histological brain examinations .

- Impact on Plant Physiology and Morphology Studies have investigated the effects of this compound on plant height, number of branches, pods, seeds, pollen morphology, pollen fertility, chlorophyll, carotenoid content, and other physiological parameters in plants such as Cicer arietinum L .

- ** влияния на почвенные микроорганизмы:** Исследования оценивают воздействие циперметрина на почвенные микроорганизмы, включая органотрофные бактерии, актиномицеты и грибы, а также на состав микробных сообществ в почве .

- Neurotoxicity Research this compound is used in neurotoxicology research to study its effects on the central nervous system, including its potential role in dopaminergic neurodegeneration .

Research Findings

- Effects on Plants this compound can lead to decreasing trends in plant height, number of branches, pods, and seeds per plant as its concentrations increase. It can also affect pollen fertility and chlorophyll and carotenoid content, which are essential for plant health .

- Effects on Soil Microorganisms this compound can affect the abundance of microorganisms in the soil, with a stronger impact on organotrophic bacteria and actinobacteria in bare soil compared to soil sown with plants .

- Neurotoxic Effects this compound can cross the blood-brain barrier, potentially leading to neurotoxicity and motor deficits. It can also modulate various channels and receptors in the central nervous system and induce DNA damage and oxidative stress in neuronal cells . A study on Wistar rats showed that oral administration of this compound led to changes in hematological parameters .

Case Studies

- Effects on Cicer arietinum L. A study examined the impact of this compound on various parameters of Cicer arietinum L., revealing that increased concentrations of this compound resulted in decreased plant height, number of branches, pods, and seeds per plant. Pollen fertility and chlorophyll content were also negatively affected .

- Microbial Community Changes in Soil Research has demonstrated that this compound influences the structure of soil microbial communities, with varying effects on different microbial groups such as Actinobacteria and Proteobacteria, depending on whether the soil is bare or sown with plants .

- Aquatic Organisms this compound has a genotoxic effect on several species of aquatic organisms .

Data Tables

Data on the effects of this compound on various parameters of Cicer arietinum L.

| Parameter | Effect of Increasing this compound Concentrations |

|---|---|

| Plant Height | Decreasing trend |

| Number of Branches | Decreasing trend |

| Pods per Plant | Decreasing trend |

| Seeds per Plant | Decreasing trend |

| Pollen Fertility | Significant variations |

| Chlorophyll Content | Considerable reduction |

| Carotenoid Content | Adverse effects |

Mécanisme D'action

Cypermethrin is often compared with other synthetic pyrethroids such as deltamethrin and permethrin . While all these compounds share a similar mode of action, there are key differences:

Deltamethrin: Known for its longer residual activity and persistence in the environment.

Permethrin: Commonly used in medical applications for treating lice and scabies.

Uniqueness: this compound is unique due to its fast-acting nature and broad-spectrum insecticidal properties . It is highly effective against a wide range of pests and is widely used in both agricultural and domestic settings .

Comparaison Avec Des Composés Similaires

- Deltamethrin

- Permethrin

- Alpha-cypermethrin

- Zeta-cypermethrin

Cypermethrin’s combination of efficacy, rapid action, and broad-spectrum activity makes it a valuable tool in pest management.

Activité Biologique

Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity is primarily linked to its neurotoxic effects on insects, but it also has implications for mammalian health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound exerts its effects primarily through the modulation of voltage-gated sodium channels (VGSCs). It binds to specific sites on these channels, leading to prolonged opening and delayed inactivation. This results in hyper-excitability of the neuronal membrane, which is lethal to insects but poses a lower risk to mammals due to differences in sensitivity .

Key Mechanisms:

- Binding Site : this compound binds at the Phe1519 residue of VGSCs, inducing conformational changes that enhance sodium ion permeability .

- Neurotoxicity : Prolonged sodium channel activation leads to repetitive neuronal firing, potentially resulting in neurotoxic effects such as motor deficits and seizures .

Human Exposure and Poisoning

This compound has been associated with various clinical symptoms in cases of human poisoning. A study analyzing 121 patients exposed to this compound revealed symptoms such as aspiration pneumonia (44.6%), salivation (42.5%), and acute respiratory failure (11.1%) . The mortality rate was noted at 3.7%, indicating a relatively lower risk compared to other pesticides like chlorpyrifos .

Table 1: Summary of Clinical Findings from this compound Poisoning

| Study Year | Sample Size | Pesticide Type | Acute Respiratory Failure Rate (%) | Mortality Rate (%) |

|---|---|---|---|---|

| Current Study | 121 | This compound | 11.1 | 3.7 |

| Jacob et al | 2021 | This compound | 5.6 | 0 |

| Liu et al | 2020 | Chlorpyrifos | 42.5 | 15 |

Animal Studies

Research on animal models, particularly Wistar rats, has shown that this compound can induce significant hematological changes and neurotoxic effects. In a study where rats were administered this compound at varying doses (60, 150, and 300 mg/kg) for 28 days, significant decreases in red blood cell counts and alterations in liver function were observed . Histological examinations revealed ischemic changes in brain tissues, indicating potential long-term neurological damage .

Table 2: Hematological Changes Induced by this compound in Rats

| Dose (mg/kg) | RBC Count (x10^6/µL) | Hematocrit (%) | MCH (pg) |

|---|---|---|---|

| Control | 6.5 | 45 | 30 |

| 60 | 6.0 | 43 | 29 |

| 150 | 5.5 | 40 | 28 |

| 300 | 4.8 | 35 | 26 |

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can accumulate in aquatic organisms, leading to oxidative stress and DNA damage at environmentally relevant concentrations . For instance, mussels exposed to this compound exhibited significant biomarkers of stress and damage, suggesting broader implications for aquatic ecosystems.

Case Studies

A notable case study involved a Labrador dog that exhibited symptoms of this compound toxicity after exposure to a pesticide-treated area. Clinical signs included shivering and hypersalivation, which were successfully treated upon diagnosis . This highlights the potential risks posed by this compound not only to target pests but also to non-target species, including pets.

Propriétés

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023998 | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |

| Record name | Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.25 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous semi-solid, Colorless crystals - pure isomers | |

CAS No. |

52315-07-8, 97955-44-7 | |

| Record name | Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypermethrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypermethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cypermethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TR49121NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cypermethrin is a type II pyrethroid insecticide that primarily targets the voltage-gated sodium channels in insects. [, , , , , ]

A: this compound binds to sodium channels in their open state, prolonging their activation and delaying their inactivation. [, , ] This leads to repetitive nerve impulses and ultimately paralysis and death of the insect.

A: Yes, studies indicate that this compound can also modulate chloride, voltage-gated calcium, and potassium channels, albeit to a lesser extent than sodium channels. [, , ]

A: this compound's interference with ion channels leads to neuronal hyper-excitation, disruption of neurotransmission, and ultimately, neurotoxicity. [, , ] It can also affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA) and dopamine. [, ]

ANone: The molecular formula of this compound is C22H19Cl2NO3, and its molecular weight is 416.3 g/mol.

ANone: While not explicitly mentioned in the provided research, proper storage of pesticides typically involves cool, dry, and well-ventilated areas away from direct sunlight to minimize degradation.

ANone: this compound is an insecticide and does not exhibit catalytic properties. Its applications are primarily focused on pest control in agriculture and public health.

A: Yes, researchers have used computational tools like Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the structure of this compound and its insecticidal activity. []

A: Studies suggest that modifications in the this compound structure can alter its insecticidal activity, potency, and selectivity. [] Further research is ongoing to develop more effective and environmentally friendly pyrethroid insecticides with improved SAR profiles.

A: this compound is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and dusts. [, ] Specific formulations are chosen based on the target pest, application method, and desired residual activity.

A: While the provided research does not delve into specific SHE regulations, it highlights the importance of responsible this compound use due to its potential toxicity to non-target organisms and the environment. [] Users should strictly adhere to the safety guidelines and regulations stipulated by relevant authorities for handling, application, and disposal of this compound-based products.

A: Studies show that this compound can be absorbed through various routes, including ingestion, inhalation, and dermal contact. [, ] It is then distributed to different tissues, including the brain, as it can cross the blood-brain barrier. []

A: this compound is primarily metabolized in the liver, and its metabolites are excreted through urine and feces. [, ] The rate of metabolism and excretion can vary depending on the species, dose, and route of exposure.

A: Researchers have used various in vitro models, including cell-based assays using human sperm cells [], chicken lymphocytes [], and insect neuronal cells, to investigate the toxic effects of this compound. [, ]

A: Various animal models, including rats [, , , ], mice [, ], rabbits [], and fish [, , , ], have been used to study the toxic effects of this compound on different organs and systems, including the reproductive system, nervous system, and liver.

A: Yes, resistance to this compound has been reported in various insect species, including the common house fly (Musca domestica). [] This resistance poses a significant challenge for effective pest control and necessitates the development of alternative strategies or insecticide combinations.

A: Several mechanisms contribute to this compound resistance, including mutations in the target site (sodium channels), increased detoxification by metabolic enzymes, and reduced cuticular penetration. [, ]

A: Cross-resistance, where resistance to one insecticide confers resistance to others with similar modes of action, is a concern. Research indicates that this compound-resistant insect strains can exhibit cross-resistance to other pyrethroids and, to a lesser extent, organophosphates. [, ]

A: this compound exposure can lead to various adverse effects in both humans and animals. These include neurotoxicity [, , ], reproductive toxicity [, , ], hepatotoxicity [, ], immunotoxicity [], and electrolyte imbalance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.